molecular formula C8H15NOS3 B2687654 1-(1,2,5-Dithiazepan-5-yl)-3-methylsulfanylpropan-1-one CAS No. 1855841-33-6

1-(1,2,5-Dithiazepan-5-yl)-3-methylsulfanylpropan-1-one

Cat. No. B2687654
CAS RN: 1855841-33-6
M. Wt: 237.39
InChI Key: DVAMFIWFTSVHKI-UHFFFAOYSA-N
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Description

1-(1,2,5-Dithiazepan-5-yl)-3-methylsulfanylpropan-1-one is a chemical compound with the CAS Number: 1855841-33-6 . It has a molecular weight of 237.41 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NOS3/c1-11-5-2-8(10)9-3-6-12-13-7-4-9/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

It is shipped at normal temperature . The compound is in liquid form .

Scientific Research Applications

Synthesis and Conformation Analysis

A study conducted by Sobik et al. (2007) identified cyclic natural polysulfides in extracts from marine bacteria, showcasing the structural diversity and potential biological activity of compounds related to 1-(1,2,5-Dithiazepan-5-yl)-3-methylsulfanylpropan-1-one. This work emphasizes the synthesis and conformational analysis of such compounds, contributing to the understanding of their chemical and physical properties (Sobik et al., 2007).

Catalytic Applications

The development of environmentally safe ligands for catalytic processes is another area of interest. Alam et al. (2020) synthesized a water-soluble ligand for the biphasic catalytic hydroformylation of styrene, indicating the utility of sulfur-containing compounds in enhancing the efficiency and environmental compatibility of catalytic systems (Alam et al., 2020).

Multicomponent Reaction Synthesis

Khabibullina et al. (2014) explored the synthesis of hydroxyl-substituted 1,3,5-dithiazepanes and macroheterocycles through multicomponent reactions (MCRs), demonstrating the versatility of sulfur-containing compounds in constructing complex molecular architectures. This study highlights the potential of such compounds in organic synthesis and material science (Khabibullina et al., 2014).

Protective Group Chemistry

Barany et al. (2005) discussed the synthesis of 1,2,4-dithiazolidine-3,5-diones as a novel amino protecting group. This work illustrates the application of sulfur-containing heterocycles in peptide synthesis, showcasing their utility in protecting amino groups during complex synthetic procedures (Barany et al., 2005).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 means it is harmful if swallowed, and H315 means it causes skin irritation . The compound also has several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound .

properties

IUPAC Name

1-(1,2,5-dithiazepan-5-yl)-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS3/c1-11-5-2-8(10)9-3-6-12-13-7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAMFIWFTSVHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCSSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1855841-33-6
Record name 1-(1,2,5-dithiazepan-5-yl)-3-(methylsulfanyl)propan-1-one
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